molecular formula C8H13F2NO B11756089 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane

3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane

Cat. No.: B11756089
M. Wt: 177.19 g/mol
InChI Key: BUSJWJXZLWRPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane: is a spirocyclic compound characterized by the presence of a spiro junction between a seven-membered ring containing nitrogen and a four-membered ring containing oxygen. The compound has the molecular formula C8H13F2NO and a molecular weight of 177.19 g/mol . This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. For instance, the synthesis might involve the use of fluorinated precursors and specific catalysts to achieve the desired fluorination and spiro formation .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism by which 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Uniqueness: Compared to these similar compounds, 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

3,3-difluoro-1-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C8H13F2NO/c9-8(10)4-7(12-6-8)2-1-3-11-5-7/h11H,1-6H2

InChI Key

BUSJWJXZLWRPIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CO2)(F)F)CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.